molecular formula C13H18O3 B8688277 Ethyl 3-(tert-Butoxy)benzoate

Ethyl 3-(tert-Butoxy)benzoate

Cat. No.: B8688277
M. Wt: 222.28 g/mol
InChI Key: ZHMDHTVEPSNMLU-UHFFFAOYSA-N
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Description

Ethyl 3-(tert-Butoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the carboxylate ester of 3-tert-butyloxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(tert-Butoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-tert-butyloxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of methyl 3-tert-butyloxybenzoate with ethanol in the presence of a base such as sodium ethoxide. This reaction proceeds under milder conditions compared to direct esterification and can be advantageous in terms of yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-tert-butyloxybenzoate may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction while minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tert-Butoxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-tert-butyloxybenzoic acid and ethanol.

    Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Hydrolysis: 3-tert-butyloxybenzoic acid and ethanol.

    Reduction: 3-tert-butyloxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(tert-Butoxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drug candidates, particularly those requiring ester functionalities for prodrug strategies.

    Materials Science: It is utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-tert-butyloxybenzoate in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The presence of the tert-butyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Ethyl 3-(tert-Butoxy)benzoate can be compared with other esters such as ethyl benzoate and ethyl 4-tert-butylbenzoate. While all these compounds share the ester functional group, the presence of the tert-butyl group in ethyl 3-tert-butyloxybenzoate imparts unique steric and electronic properties that can affect its reactivity and applications .

Similar Compounds

  • Ethyl benzoate
  • Ethyl 4-tert-butylbenzoate
  • Methyl 3-tert-butyloxybenzoate

These compounds can serve as useful references for understanding the behavior and applications of ethyl 3-tert-butyloxybenzoate in various chemical contexts.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxy]benzoate

InChI

InChI=1S/C13H18O3/c1-5-15-12(14)10-7-6-8-11(9-10)16-13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

ZHMDHTVEPSNMLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a solution of 3-hydroxy-benzoic acid ethyl ester (10.14 g, 0.061 mol) in CH2Cl2 (200 mL) cooled to −78° C. was condensed isobutylene (150 mL) followed by addition of triflic acid (1.08 mL, 0.061 mol). The reaction mixture was allowed to warm to −20° C. When a solution was obtained and tlc indicated loss of starting material, the reaction was quenched with Et3N (6.8 mL, 0.049 mol) and left to warm to ambient temperature. The solution was concentrated and the residue chromatographed on an ISCO combiflash eluting with 0-10% EtoAc/hexane to give 12.91 g (95%) of the title compound.
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
1.08 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-hydroxybenzoate (20 g, 0.13 mol) in dichloromethane (200 ml) were added isobutene (about 30 g) and conc. sulfuric acid (0.5 ml), and the mixture was left for 2 days. The reaction solution was washed with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1) to give the objective substance (17.3 g, 63%) as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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